![molecular formula C30H23NO B5186416 3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)
3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole is an organic compound that belongs to the class of pyrroles and is known for its potential therapeutic applications. This compound is synthesized through a multistep process that involves cyclization of substituted benzaldehyde with 3,4-dihydro-2H-pyran followed by oxidation and dehydration. The compound exhibits a unique structure that makes it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of 3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, the compound has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. The compound has been shown to possess neuroprotective properties by reducing oxidative stress and inhibiting neuroinflammation.
Advantages and Limitations for Lab Experiments
3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yield and purity. It exhibits a wide range of biological activities, which makes it an attractive candidate for drug development. However, the compound has some limitations, such as poor solubility in water and limited bioavailability.
Future Directions
There are several future directions for research on 3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole. One area of research is the development of novel derivatives of the compound with improved bioavailability and pharmacokinetic properties. Another area of research is the evaluation of the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential as a chemotherapeutic agent for various types of cancer warrants further investigation.
Synthesis Methods
The synthesis of 3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole involves a multistep process that starts with the condensation of substituted benzaldehyde with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst. The resulting intermediate undergoes oxidation and dehydration to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole has been extensively studied for its potential therapeutic applications. The compound exhibits anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. The compound has also been shown to possess neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-benzyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO/c1-4-12-22(13-5-1)21-31-27(23-14-6-2-7-15-23)20-26-25-18-10-11-19-28(25)32-30(29(26)31)24-16-8-3-9-17-24/h1-20,30H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRPSSBZSPFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C(OC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)
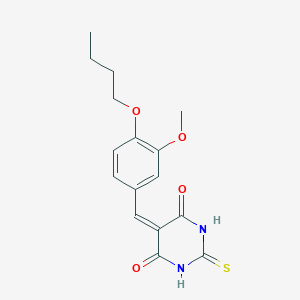
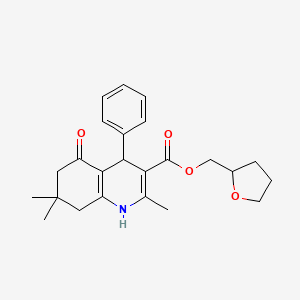
![1-(3-acetylbenzyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5186409.png)
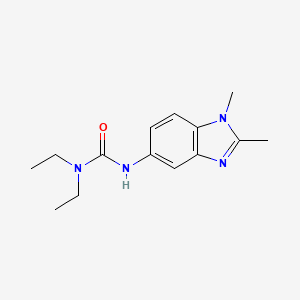
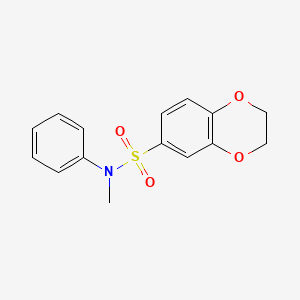


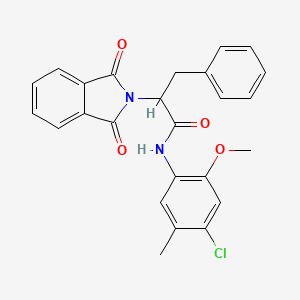
![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)